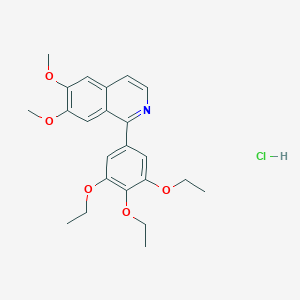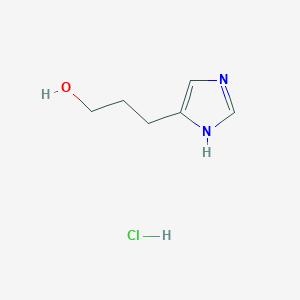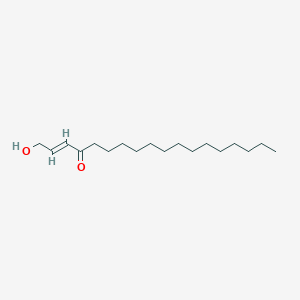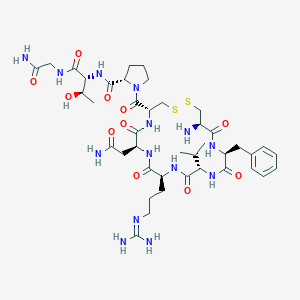
Annetocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytocin, also known as Annetocin, is a hormone that plays a crucial role in various physiological and behavioral processes in animals and humans. It is synthesized in the hypothalamus and released by the posterior pituitary gland into the bloodstream. Oxytocin is best known for its role in facilitating childbirth and lactation, but it also has many other important functions, including social bonding, trust, empathy, and stress regulation.
Wissenschaftliche Forschungsanwendungen
Earthworm Ecotoxicology and Reproductive Biomarker
Annetocin serves as a novel biomarker of reproductive fitness in earthworms, especially in ecological studies involving pollutants like zinc and lead. It is expressed in neurons of the central nervous system and influences egg-laying behavior in earthworms. This makes annetocin a potential molecular genetic biomarker in terrestrial ecotoxicology studies (Ricketts et al., 2004).
Conservation in Annelida
Annetocin, identified in the earthworm Eisenia foetida, is a member of the vasopressin/oxytocin superfamily. Its gene expression is exclusive to neurons involved in reproductive behavior regulation, confirming its role in this aspect of earthworm physiology (Satake et al., 1999).
Annetocin Receptor Identification
The identification of the annetocin receptor (AnR) in earthworms suggests a functional correlation between invertebrate oxytocin/vasopressin-related peptides and egg-laying behavior. AnR shows similarity with mammalian OT/VP receptors, indicating a shared evolutionary origin (Kawada et al., 2004).
Reproductive and Osmoregulatory Roles
Annetocin in earthworms induces egg-laying-like behavior and body-weight reduction, suggesting its involvement in reproductive and osmoregulatory processes. This finding is significant for understanding the physiological functions of invertebrate oxytocin-vasopressin-superfamily peptides (Fujino et al., 1999).
Induction of Egg-Laying Behavior
Annetocin induces a series of egg-laying-related behaviors in earthworms, including rotatory movements and mucous secretion. This indicates its key role in triggering stereotyped egg-laying behaviors in terrestrial or freshwater annelids (Oumi et al., 1996).
Impact on Gut Motility
Annetocin affects the rhythmic, spontaneous contractions of the earthworm gut, suggesting its role in the digestive system. It stimulates gut contraction more potently than oxytocin or vasotocin, highlighting its specific physiological effects in earthworms (Ukena et al., 1995).
Eigenschaften
CAS-Nummer |
154445-03-1 |
|---|---|
Produktname |
Annetocin |
Molekularformel |
C41H64N14O11S2 |
Molekulargewicht |
993.2 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R,3R)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H64N14O11S2/c1-20(2)31-39(65)49-24(11-7-13-47-41(45)46)34(60)51-26(16-29(43)57)35(61)52-27(19-68-67-18-23(42)33(59)50-25(36(62)53-31)15-22-9-5-4-6-10-22)40(66)55-14-8-12-28(55)37(63)54-32(21(3)56)38(64)48-17-30(44)58/h4-6,9-10,20-21,23-28,31-32,56H,7-8,11-19,42H2,1-3H3,(H2,43,57)(H2,44,58)(H,48,64)(H,49,65)(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,54,63)(H4,45,46,47)/t21-,23+,24+,25+,26+,27+,28+,31+,32-/m1/s1 |
InChI-Schlüssel |
DTNQMGKQKUUXKP-PDZKQJQOSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)C(C)C)CC3=CC=CC=C3)N)O |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
Andere CAS-Nummern |
154445-03-1 |
Sequenz |
CFVRNCPXG |
Synonyme |
annetocin cyclo(Cys-Phe-Val-Arg-Asn-Cys)-Pro-Thr-Gly-NH2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



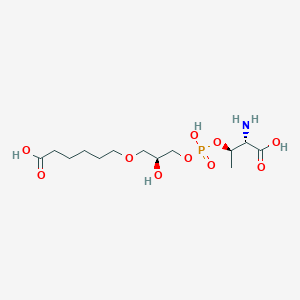

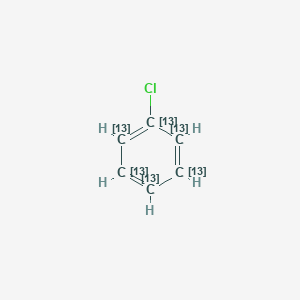
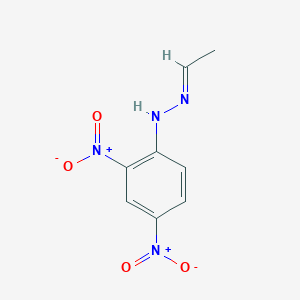

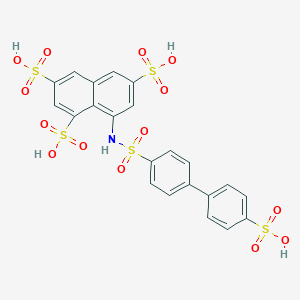
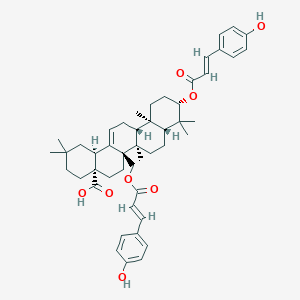
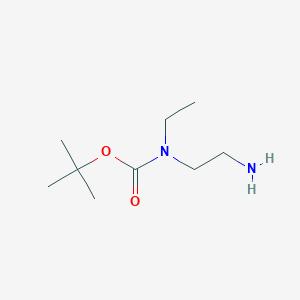

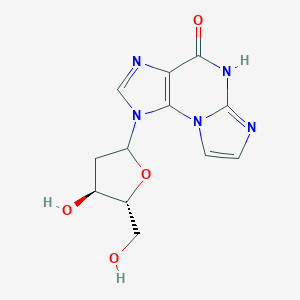
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
